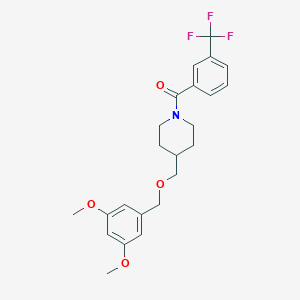

(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

CAS No.: 1396810-85-7

Cat. No.: VC7775196

Molecular Formula: C23H26F3NO4

Molecular Weight: 437.459

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396810-85-7 |

|---|---|

| Molecular Formula | C23H26F3NO4 |

| Molecular Weight | 437.459 |

| IUPAC Name | [4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C23H26F3NO4/c1-29-20-10-17(11-21(13-20)30-2)15-31-14-16-6-8-27(9-7-16)22(28)18-4-3-5-19(12-18)23(24,25)26/h3-5,10-13,16H,6-9,14-15H2,1-2H3 |

| Standard InChI Key | ACLRMOLXFRGCGO-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC |

Introduction

The compound (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that combines structural elements of piperidine derivatives with a trifluoromethyl-substituted phenyl group. This unique combination confers potential biological activities and pharmacological properties, making it an interesting subject for research in medicinal chemistry.

Synthesis

The synthesis of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone likely involves multi-step organic reactions. Common methods for synthesizing similar compounds include:

-

Coupling Reactions: Utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds.

-

Palladium-Catalyzed Reactions: For certain transformations involving the trifluoromethyl group.

-

Solvents and Conditions: Solvents such as DMF (dimethylformamide) or DCM (dichloromethane) are commonly used, with conditions optimized for temperature and atmosphere control.

Chemical Reactions and Stability

-

Reactivity: The compound can participate in various chemical reactions typical for piperidine derivatives and trifluoromethyl-substituted compounds, including nucleophilic substitutions and electrophilic aromatic substitutions.

-

Stability: Generally stable under normal conditions but may be sensitive to strong acids or bases, similar to other piperidine derivatives.

Research Findings and Future Directions

| Compound Feature | Research Finding | Future Direction |

|---|---|---|

| Piperidine Ring | Common in biologically active molecules. | Investigate interactions with neurotransmitter receptors. |

| Trifluoromethyl Group | Enhances lipophilicity and biological activity. | Study effects on metabolic pathways and enzyme interactions. |

| Methoxybenzyl Group | Contributes to solubility and stability. | Optimize synthesis conditions for improved yield and purity. |

Further research is needed to elucidate the precise biological activities and potential therapeutic applications of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone. This includes in vitro and in vivo studies to understand its interactions with biological targets and its pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume